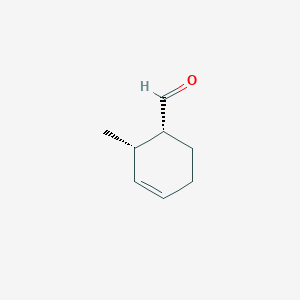
(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an aldehyde group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: 2-Methylcyclohex-3-ene-1-carboxylic acid.
Reduction: (1R,2S)-2-Methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the aldehyde and methyl groups, which can participate in nucleophilic and electrophilic interactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Methylcyclohex-3-ene-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
(1R,2S)-2-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2S)-2-Methylcyclohex-3-ene-1-methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness
(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both an aldehyde and a methyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
873-30-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2,4,6-8H,3,5H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
OZZQRADTCITSML-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1C=CCC[C@H]1C=O |
SMILES canónico |
CC1C=CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



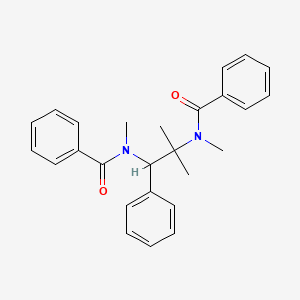
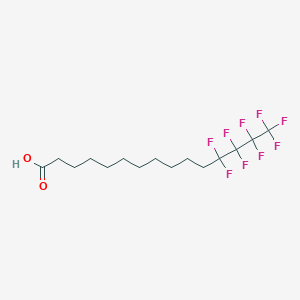

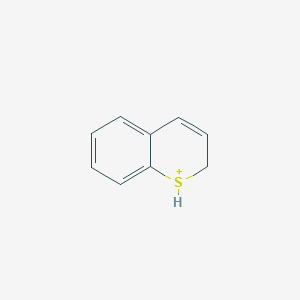
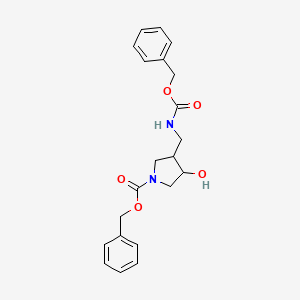
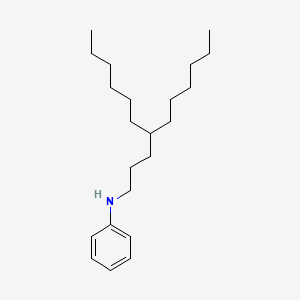
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
![acetic acid;(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B14752278.png)
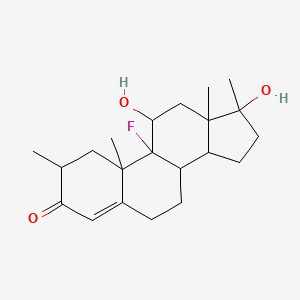
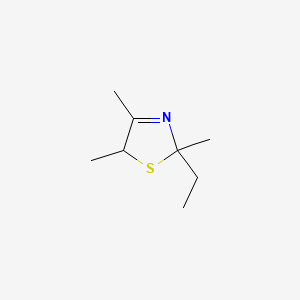
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
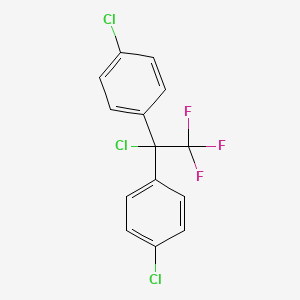
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
